molecular formula C10H18N2O B1339584 (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 65921-40-6

(S)-piperidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No. B1339584
CAS RN: 65921-40-6
M. Wt: 182.26 g/mol
InChI Key: VTWSMIPLWRXVEQ-VIFPVBQESA-N
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Description

“(S)-piperidin-1-yl(pyrrolidin-2-yl)methanone” is a compound that contains two cyclic amine groups, piperidine and pyrrolidine, connected by a methanone group. The (S) designation indicates that it is the left-handed isomer of this compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a piperidine and a pyrrolidine derivative, possibly through a nucleophilic substitution or addition reaction. The exact method would depend on the specific substituents on the piperidine and pyrrolidine rings .


Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. These rings are connected by a methanone group, which consists of a carbonyl group (C=O) with one hydrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine groups in the piperidine and pyrrolidine rings, as well as the carbonyl group in the methanone. The compound could potentially undergo reactions such as nucleophilic addition at the carbonyl group, or substitution reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the nitrogen atoms in the rings could allow for hydrogen bonding, which could affect properties such as solubility and boiling point .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone, in rats, dogs, and humans, revealed its potential in treating type 2 diabetes (Sharma et al., 2012).

Synthesis and Structural Analysis

  • Research on the synthesis of various compounds structurally similar to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone has been conducted, focusing on methods to efficiently produce these compounds for further pharmacological evaluation (Zheng Rui, 2010); (Qun‐Zheng Zhang et al., 2020).

Physicochemical Properties

  • Studies have been conducted to analyze the thermal, optical, etching, and structural properties of compounds closely related to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone, providing insights into their stability and potential applications (C. S. Karthik et al., 2021).

Pharmacological Evaluation

  • Novel derivatives of (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone have been identified as selective antagonists for various receptors, indicating their potential in treating conditions such as pain and other disorders (Naoki Tsuno et al., 2017).

Antimicrobial Activity

  • Several studies have focused on the synthesis and evaluation of antimicrobial activities of compounds similar to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone, demonstrating their potential in developing new antimicrobial agents (N. Patel et al., 2011); (L. Mallesha et al., 2014).

Crystallography and Structural Characterization

Anticancer Research

  • Research into novel derivatives of (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone has shown antileukemic activity, indicating their potential in cancer treatment (K. Vinaya et al., 2011).

Future Directions

The compound could potentially be of interest in medicinal chemistry, given the prevalence of piperidine and pyrrolidine rings in biologically active compounds. Future research could explore its biological activity and potential applications .

properties

IUPAC Name

piperidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSMIPLWRXVEQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472113
Record name (Piperidin-1-yl)[(2S)-pyrrolidin-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-piperidin-1-yl(pyrrolidin-2-yl)methanone

CAS RN

65921-40-6
Record name (Piperidin-1-yl)[(2S)-pyrrolidin-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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